molecular formula C22H23BrN6O2 B13388739 3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

Cat. No.: B13388739
M. Wt: 483.4 g/mol
InChI Key: DBSMLQTUDJVICQ-UHFFFAOYSA-N
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Description

Onametostat is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme plays a crucial role in various biological processes, including gene expression regulation, RNA splicing, and signal transduction. Onametostat has shown significant potential in treating various diseases, including cancer and malaria, due to its ability to inhibit PRMT5 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Onametostat involves several steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of Onametostat follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Onametostat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Onametostat, each with potentially different biological activities and properties .

Scientific Research Applications

Onametostat has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the role of PRMT5 in various chemical processes.

    Biology: Investigated for its effects on gene expression, RNA splicing, and cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers, malaria, and other diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Mechanism of Action

Onametostat exerts its effects by inhibiting the activity of protein arginine methyltransferase 5. This inhibition leads to a reduction in the methylation of arginine residues on target proteins, affecting various cellular processes. The primary molecular targets include histones and other proteins involved in gene regulation and RNA splicing. By modulating these pathways, Onametostat can alter cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Onametostat stands out due to its high potency and selectivity for PRMT5. It has shown significant efficacy in preclinical studies for both cancer and malaria, making it a promising candidate for further development. Its unique mechanism of action and ability to target specific pathways involved in disease progression highlight its potential as a novel therapeutic agent .

Properties

Molecular Formula

C22H23BrN6O2

Molecular Weight

483.4 g/mol

IUPAC Name

3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol

InChI

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)

InChI Key

DBSMLQTUDJVICQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N

Origin of Product

United States

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